molecular formula C21H18N2O3 B12532909 6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one CAS No. 820212-74-6

6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B12532909
CAS No.: 820212-74-6
M. Wt: 346.4 g/mol
InChI Key: VSRWRHTYODSQEG-UHFFFAOYSA-N
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Description

6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound with the chemical formula C₂₁H₁₈N₂O₃ . This compound is characterized by its unique structure, which includes hydroxyanilino and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate aniline derivatives with aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are meticulously controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and imine groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Properties

CAS No.

820212-74-6

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2,6-bis[(4-hydroxyphenyl)iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H18N2O3/c1-14-10-15(12-22-17-2-6-19(24)7-3-17)21(26)16(11-14)13-23-18-4-8-20(25)9-5-18/h2-13,24-26H,1H3

InChI Key

VSRWRHTYODSQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)O)O)C=NC3=CC=C(C=C3)O

Origin of Product

United States

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